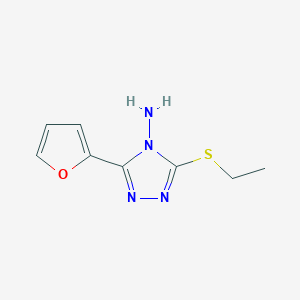

3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Description

Properties

IUPAC Name |

3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4OS/c1-2-14-8-11-10-7(12(8)9)6-4-3-5-13-6/h3-5H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXAOMLQYZYYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1N)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This document details a robust synthetic pathway, outlines extensive characterization methodologies, and discusses the potential therapeutic applications of this specific derivative. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[4][5] Compounds incorporating this moiety have demonstrated a wide array of biological effects, including antifungal, antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[1][4][6] The success of drugs like fluconazole and itraconazole underscores the therapeutic potential of this heterocyclic core.[2][7] The introduction of a 4-amino group and various substituents at the 3- and 5-positions can significantly modulate the biological activity of the triazole ring, making the exploration of novel derivatives a fertile ground for drug discovery.[8] This guide focuses on a specific derivative, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, detailing its synthesis and characterization to empower further research and development.

Synthetic Strategy: A Stepwise Approach

The synthesis of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a multi-step process that begins with the preparation of a key intermediate, 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. This intermediate is then subjected to S-alkylation to yield the final product. The overall synthetic workflow is depicted below.

Diagram: Synthetic Workflow

Caption: Overall synthetic route for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.

Synthesis of the Precursor: 4-Amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

The initial and crucial step is the synthesis of the triazole-thiol precursor. This is achieved through a well-established method involving the reaction of an acid hydrazide with carbon disulfide in an alkaline medium, followed by cyclization with hydrazine hydrate.[9][10]

Experimental Protocol:

-

Step 1: Formation of Potassium Dithiocarbazinate.

-

In a 250 mL round-bottom flask, dissolve 0.1 mol of furan-2-carbohydrazide in 100 mL of absolute ethanol.[11]

-

To this solution, add a solution of 0.15 mol of potassium hydroxide in 50 mL of absolute ethanol, dropwise, with constant stirring.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 0.12 mol of carbon disulfide to the cooled mixture with vigorous stirring.[12][13][14] The reaction is exothermic and should be controlled.

-

Continue stirring for 12-16 hours at room temperature.

-

The resulting precipitate, the potassium dithiocarbazinate salt, is collected by filtration, washed with cold ether, and dried under vacuum.[9]

-

-

Step 2: Cyclization to the Triazole-thiol.

-

Suspend the dried potassium dithiocarbazinate salt (0.1 mol) in 100 mL of water in a 250 mL round-bottom flask.

-

Add 0.2 mol of hydrazine hydrate (80%) to the suspension.[10]

-

Reflux the mixture for 4-6 hours, monitoring for the evolution of hydrogen sulfide gas (use lead acetate paper for detection).

-

Once the evolution of H₂S ceases, cool the reaction mixture to room temperature.

-

Acidify the cooled solution with dilute hydrochloric acid to a pH of 5-6.

-

The resulting white precipitate of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is collected by filtration, washed thoroughly with cold water, and recrystallized from ethanol.[10]

-

S-Alkylation: Synthesis of the Final Product

The final step involves the selective S-alkylation of the thiol group of the precursor with an appropriate alkyl halide.[15]

Experimental Protocol:

-

Step 1: Dissolution and Alkylation.

-

In a 100 mL round-bottom flask, dissolve 0.05 mol of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol in 50 mL of absolute ethanol.

-

Add 0.05 mol of ethyl iodide to the solution.

-

Reflux the reaction mixture for 3-4 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

-

Step 2: Isolation and Purification.

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitate formed is collected by filtration.

-

The crude product is washed with a small amount of cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain pure 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Physical Properties

A summary of the expected physical properties is presented in the table below.

| Property | Expected Value |

| Molecular Formula | C₈H₁₀N₄OS |

| Molecular Weight | 210.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol |

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (amine) | 3300-3100 (two bands) |

| C-H (aromatic/aliphatic) | 3100-2900 |

| C=N (triazole ring) | 1620-1580 |

| C-S | 750-650 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -S-CH₂-CH₃ |

| ~3.2 | Quartet | 2H | -S-CH₂ -CH₃ |

| ~5.8 | Singlet | 2H | -NH₂ |

| ~6.6 | Doublet of doublets | 1H | Furan-H4 |

| ~7.0 | Doublet | 1H | Furan-H3 |

| ~7.8 | Doublet | 1H | Furan-H5 |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -S-CH₂-CH₃ |

| ~28 | -S-CH₂ -CH₃ |

| ~112 | Furan-C3 |

| ~115 | Furan-C4 |

| ~145 | Furan-C5 |

| ~148 | Furan-C2 |

| ~150 | Triazole-C5 |

| ~155 | Triazole-C3 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

-

Expected Molecular Ion Peak (M⁺): m/z = 210.06

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values to confirm the empirical formula.

| Element | Theoretical % |

| C | 45.70 |

| H | 4.79 |

| N | 26.65 |

| O | 7.61 |

| S | 15.25 |

Potential Applications and Future Directions

Derivatives of 4-amino-1,2,4-triazoles are known to possess a wide range of biological activities.[5][8] The presence of the furan moiety, a common pharmacophore, and the ethylthio group may confer unique pharmacological properties to this molecule. Potential areas of investigation for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine include:

-

Antimicrobial and Antifungal Activity: Many sulfur-containing triazole derivatives exhibit potent antimicrobial and antifungal properties.[7][10]

-

Anticancer Activity: The 1,2,4-triazole nucleus is a key component of several anticancer agents.[1]

-

Anti-inflammatory Activity: Certain 1,2,4-triazole derivatives have shown significant anti-inflammatory effects.[6]

-

Antioxidant Activity: The antioxidant potential of novel triazole derivatives is an active area of research.

Further studies, including in vitro and in vivo biological assays, are warranted to explore the full therapeutic potential of this novel compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. The described protocols are based on established and reliable chemical transformations. The comprehensive characterization data serves as a benchmark for researchers seeking to synthesize and study this compound. The potential for diverse biological activities makes this molecule an attractive target for further investigation in the field of drug discovery and development.

References

-

Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis, Crystal Structure and Hirshfeld Surface Analysis. MDPI. Available at: [Link]

-

Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

-

Abdel-Rahman, A. A.-H., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information. Available at: [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

-

Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. Available at: [Link]

-

Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis, Crystal Structure and Hirshfeld Surface Analysis. Preprints.org. Available at: [Link]

-

Al-Azzawi, A. M. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. NeuroQuantology. Available at: [Link]

-

Safonov, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal. Available at: [Link]

- US Patent US6504033B1. (2003). Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.

-

Issabayeva, G., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Carbon disulfide (CS2): chemistry and reaction pathways. PubMed. Available at: [Link]

-

Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available at: [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]

-

ResearchGate. (2018). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. Available at: [Link]

-

Olaru, A. T., et al. (2011). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). Reactions of the hydrazide 2 with carbon disulfide under different conditions. Available at: [Link]

-

Al-Omar, M. A. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. Available at: [Link]

-

Gendrala, P., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. Available at: [Link]

-

ScienceMadness Discussion Board. (2021). Carbon disulfide synthesis (alternative routes). Available at: [Link]

-

Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

YouTube. (2018). CS2: Carbon disulfide. Chemical reactions. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PubMed. Available at: [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]

Sources

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. chemmethod.com [chemmethod.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 11. Furan-2-carbohydrazide synthesis - chemicalbook [chemicalbook.com]

- 12. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous antifungal and antiviral drugs.[1] A thorough structural elucidation of new derivatives is paramount for advancing drug discovery and development. This document serves as an essential resource for researchers and scientists, offering a predictive but expertly grounded interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. By synthesizing data from structurally analogous molecules and foundational spectroscopic principles, this guide establishes a validated framework for the characterization of this and related chemical entities.

Molecular Structure and Spectroscopic Rationale

The structural confirmation of a synthesized molecule is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms and the nature of the functional groups. For 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, each component—the 4-amino-1,2,4-triazole core, the 2-furyl substituent, and the ethylthio group—contributes a unique signature to the overall spectroscopic profile. Understanding these individual contributions is key to a holistic and accurate structural assignment.

The numbering scheme used for the NMR assignments in this guide is presented in the following diagram.

Caption: Molecular structure and numbering of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations, a complete picture of atomic connectivity can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each of the non-equivalent protons in the molecule. The predictions below are based on typical chemical shift values and data from analogous structures.[2][3][4]

-

Ethylthio Group (-S-CH₂-CH₃): This group will present as a classic ethyl pattern. The methylene protons (-CH₂-), being adjacent to the electron-withdrawing sulfur atom, will be deshielded and appear as a quartet around δ 3.0-3.3 ppm. The methyl protons (-CH₃) will appear further upfield as a triplet around δ 1.3-1.5 ppm.

-

4-Amino Group (-NH₂): The two protons of the amino group are expected to produce a broad singlet. Its chemical shift is highly dependent on solvent and concentration but typically appears in the range of δ 5.3-6.0 ppm for similar 4-amino-1,2,4-triazoles.[1][5] This peak will be exchangeable with D₂O.

-

2-Furyl Group: The three protons on the furan ring will each give a distinct signal, as observed in other 2-substituted furans.[3][6]

-

H-5': This proton is adjacent to the oxygen atom and will be the most deshielded, appearing as a doublet of doublets around δ 7.6-7.8 ppm.

-

H-3': This proton will appear as a doublet of doublets in the midfield region of the aromatic signals, around δ 6.8-7.0 ppm.

-

H-4': This proton is expected to be the most shielded of the furan protons, appearing as a doublet of doublets around δ 6.5-6.7 ppm.

-

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.70 | dd | 1H | H-5' (Furyl) |

| ~6.90 | dd | 1H | H-3' (Furyl) |

| ~6.60 | dd | 1H | H-4' (Furyl) |

| ~5.70 | s (broad) | 2H | -NH₂ |

| ~3.15 | q | 2H | -S-CH₂- |

| ~1.40 | t | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are predicted based on general values and data from a close structural analog, 3-(ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine.[7][8][9][10]

-

Triazole Carbons (C-3 and C-5): These quaternary carbons are expected to appear in the downfield region, typically between δ 150-165 ppm. The carbon attached to the sulfur (C-3) will likely be slightly upfield compared to the carbon attached to the furan ring (C-5).

-

Furyl Carbons: The furan ring will exhibit four distinct signals. C-2' (the point of attachment) and C-5' will be the most downfield due to their proximity to the oxygen atom. C-3' and C-4' will appear at higher field strengths.

-

Ethylthio Carbons: The methylene carbon (-S-CH₂-) will be found around δ 25-30 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162.0 | C-3 (Triazole) |

| ~155.0 | C-5 (Triazole) |

| ~148.0 | C-2' (Furyl) |

| ~145.0 | C-5' (Furyl) |

| ~112.0 | C-4' (Furyl) |

| ~110.0 | C-3' (Furyl) |

| ~28.0 | -S-CH₂- |

| ~15.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12][13][14]

The key predicted absorption bands are:

-

N-H Stretching: The 4-amino group will show two characteristic stretching bands in the 3200-3400 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.

-

C-H Stretching: Aromatic C-H stretching from the furan ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The double bonds within the triazole and furan rings will give rise to a series of absorptions in the 1500-1650 cm⁻¹ region.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals, including C-N, C-O, C-S, and N-N stretching, as well as various bending vibrations, which are unique to the molecule as a whole.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350-3250 | Medium | N-H stretch (asymmetric & symmetric) |

| 3120-3080 | Medium-Weak | Aromatic C-H stretch (Furyl) |

| 2980-2850 | Medium | Aliphatic C-H stretch (Ethyl) |

| ~1620 | Medium | C=N stretch (Triazole) |

| ~1580, ~1510 | Medium | C=C stretch (Furyl) |

| ~1250 | Strong | C-O-C stretch (Furyl) |

| ~1150 | Medium | N-N stretch (Triazole) |

| ~750 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding a protonated molecular ion [M+H]⁺.[15][16]

-

Molecular Ion: The calculated exact mass of C₈H₁₀N₄OS is 210.0603. In positive mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 211.0676.

-

Fragmentation Pattern: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be used to elicit structural information. Key fragmentations would likely involve the loss of neutral molecules or radicals from the parent ion.[17][18][19][20]

A plausible fragmentation pathway is outlined below:

-

Loss of the ethyl radical (•CH₂CH₃) from the ethylthio group.

-

Subsequent loss of the entire ethylthio group.

-

Cleavage of the furan ring, potentially losing CO.

-

Fission of the triazole ring.

Caption: Predicted major fragmentation pathways for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine in ESI-MS.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed. The methodologies described herein represent best practices in analytical chemistry.

General Experimental Workflow

The process from sample receipt to final data analysis follows a logical progression designed to maintain sample integrity and maximize data quality.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[21]

-

Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[22]

-

Acquisition: Place the NMR tube in the spectrometer. Allow the sample to equilibrate to the probe temperature. The instrument's software will be used to lock onto the deuterium signal, shim the magnetic field for homogeneity, and acquire the spectra using standard pulse sequences.

Protocol for IR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry sample to a fine powder using an agate mortar and pestle.[23]

-

Matrix Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and gently mix with the sample.[24]

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded and automatically subtracted.[23]

Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the same solvent (often containing 0.1% formic acid to aid protonation) to a final concentration of 1-10 µg/mL.[15]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[5]

-

Instrument Parameters: Set the ESI source parameters. Typical values might include a capillary voltage of 3-5 kV, a source temperature of 100-150 °C, and appropriate nebulizing and drying gas flow rates.[25]

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The instrument should be calibrated beforehand using a standard calibration solution.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. The synergistic application of NMR, IR, and Mass Spectrometry provides a robust methodology for the unambiguous structural confirmation of this and related heterocyclic compounds. The tabulated data and standardized protocols herein offer a reliable benchmark for researchers, ensuring both accuracy and reproducibility in the synthesis and characterization of novel chemical entities critical to the advancement of science.

References

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2021). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Available at: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

-

SpectraBase. 4H-1,2,4-triazol-4-amine, 3-(ethylthio)-5-(2-thienyl)- [13C NMR]. Available at: [Link]

-

University of York. Preparing an NMR sample - Chemistry Teaching Labs. Available at: [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022). Available at: [Link]

-

University of Calgary. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Available at: [Link]

-

Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Available at: [Link]

-

Michigan State University. Infrared Spectroscopy. Available at: [Link]

- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press.

-

PharmaTutor. Sampling Methods for IR Spectroscopy. (2010). Available at: [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022). Available at: [Link]

- Salem, M. A. I., et al. (2013). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.

-

University of Colorado Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. Available at: [Link]

-

Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

-

Brehm, M., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. CHIMIA International Journal for Chemistry, 75(4), 271-285. Available at: [Link]

-

Wikipedia. Electrospray ionization. Available at: [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-44.

-

G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020). Available at: [Link]

-

Li, P. S., et al. (2006). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 11(12), 991-1002. Available at: [Link]

- Griggs, L. J., et al. (2000).

- Zhao, F., et al. (2021).

-

Holovach, N. M., et al. (2025). Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted[1][11][26]Triazolo[3,4-b][1][11][27]thiadiazoles: A Review. Acta Chimica Slovenica, 72(2), 238-259.

- Google Patents. Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.

-

Chemistry Stack Exchange. Proton NMR splitting in 2-substituted furan. (2020). Available at: [Link]

-

ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available at: [Link]

-

Compound Interest. A guide to 13C NMR chemical shift values. (2015). Available at: [Link]

-

University of Regensburg. Chemical shifts. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]

-

University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Available at: [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. web.uvic.ca [web.uvic.ca]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 17. scispace.com [scispace.com]

- 18. article.sapub.org [article.sapub.org]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. depts.washington.edu [depts.washington.edu]

- 22. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 23. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 24. pharmatutor.org [pharmatutor.org]

- 25. elementlabsolutions.com [elementlabsolutions.com]

- 26. eng.uc.edu [eng.uc.edu]

- 27. organomation.com [organomation.com]

An In-depth Technical Guide to 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine: Synthesis, Properties, and Applications

Introduction: The Significance of 1,2,4-Triazole Scaffolds in Modern Chemistry

The 1,2,4-triazole ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant applications in medicinal chemistry and agrochemicals. Its unique structural features, including the presence of three nitrogen atoms, impart favorable properties such as metabolic stability, hydrogen bonding capabilities, and a rigid framework for the spatial orientation of substituents. These characteristics make 1,2,4-triazole derivatives potent agents with a wide spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a thioether linkage and a furan moiety, as in the case of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, is a strategic design element aimed at modulating the compound's physicochemical properties and enhancing its biological efficacy. This guide provides a comprehensive technical overview of this specific triazole derivative, from its rational synthesis to its detailed characterization and potential applications, intended for researchers and professionals in the field of drug discovery and development.

Synthetic Pathway: A Rational Approach to a Privileged Scaffold

The synthesis of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a multi-step process that begins with the construction of the core 4-amino-1,2,4-triazole-3-thiol ring, followed by a targeted S-alkylation. This approach allows for the late-stage introduction of the ethylthio group, providing a versatile route for creating a library of analogous compounds.

Step 1: Synthesis of the Precursor, 4-Amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

The initial and crucial step is the synthesis of the 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol intermediate. A widely adopted and efficient method for this is the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide.[4] This process typically involves the reaction of furan-2-carboxylic acid hydrazide with an isothiocyanate, followed by cyclization in an alkaline medium.[4]

Step 2: S-Alkylation to Yield the Final Compound

The final step in the synthesis is the S-alkylation of the thiol group of the triazole precursor. This reaction is a nucleophilic substitution where the sulfur atom of the thiol acts as the nucleophile, and an ethyl halide (e.g., ethyl bromide or ethyl iodide) serves as the electrophile. The reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide or carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Caption: Key structural features and their expected spectroscopic signatures.

Potential Biological Applications: A World of Possibilities

Derivatives of 1,2,4-triazole are renowned for their diverse pharmacological activities. [3]The title compound, by virtue of its structural motifs, is a promising candidate for various therapeutic and agricultural applications.

-

Antifungal and Antimicrobial Activity: The 1,2,4-triazole core is a well-established pharmacophore in many antifungal drugs. The thioether and furan moieties can further enhance this activity. [2][5]* Anticonvulsant Activity: Numerous 1,2,4-triazole derivatives have demonstrated potent anticonvulsant effects. [6][7]* Anticancer Activity: The triazole scaffold has been explored for the development of novel anticancer agents. [1]* Agrochemicals: Triazole derivatives are widely used as fungicides and herbicides in agriculture. [8][9]

Experimental Protocols: A Guide to Practical Implementation

The following are detailed, step-by-step methodologies for the synthesis and characterization of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.

Protocol 1: Synthesis of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

-

Dissolution of Precursor: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol in a suitable polar aprotic solvent (e.g., DMF).

-

Addition of Base: Add 1.1 equivalents of a base (e.g., powdered potassium carbonate) to the solution and stir for 30 minutes at room temperature to facilitate the formation of the thiolate anion.

-

Addition of Alkylating Agent: Slowly add 1.1 equivalents of ethyl bromide or ethyl iodide to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Protocol 2: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data to obtain precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. [10][11]

Conclusion: A Promising Molecule for Further Investigation

3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a molecule of significant interest, built upon a scaffold with proven biological relevance. Its rational synthesis and the predictable nature of its physicochemical and spectroscopic properties make it an attractive target for further investigation in the fields of medicinal chemistry and agrochemical research. The detailed methodologies provided in this guide offer a solid foundation for its synthesis, characterization, and subsequent exploration of its potential applications.

References

-

[Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [1][12][13]triazole-3-thiol derivatives and Antifungal activity. ResearchGate.]([Link])

Sources

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Biological Evaluation of 1,2,4-Triazole Thioethers as Both Potential Virulence Factor Inhibitors against Plant Bacterial Diseases and Agricultural Antiviral Agents against Tobacco Mosaic Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Landscape of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential tautomeric forms of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. Given the fixed S-ethyl group, which precludes thione-thiol tautomerism, this guide focuses on the amine-imine tautomerism involving the exocyclic 4-amino group and the nitrogen atoms of the 1,2,4-triazole core. We will dissect the structural possibilities, the influence of the ethylthio and furyl substituents on the electronic environment of the triazole ring, and the resulting impact on tautomeric stability. This document outlines a multi-faceted approach, integrating spectroscopic analysis (NMR, FT-IR), single-crystal X-ray diffraction, and computational modeling to elucidate the predominant tautomeric forms in solid and solution states. The causality behind these experimental choices and the interpretation of the expected data are discussed to provide a self-validating framework for researchers. This guide is intended to be a critical resource for scientists and professionals in drug development, offering insights into the structural nuances that can profoundly influence a molecule's biological activity and physicochemical properties.

Introduction: The Significance of Tautomerism in 1,2,4-Triazole Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a cornerstone concept in organic and medicinal chemistry.[1] For heterocyclic compounds like 1,2,4-triazoles, prototropic tautomerism is a prevalent phenomenon that dictates the molecule's hydrogen bonding capabilities, lipophilicity, and overall three-dimensional shape. These characteristics are, in turn, critical determinants of a compound's interaction with biological targets, making a thorough understanding of its tautomeric landscape essential for rational drug design and development.

The subject of this guide, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, possesses a 4-amino-1,2,4-triazole core, a scaffold known for a wide array of biological activities. The presence of an ethylthio group at the 3-position effectively "locks" the molecule out of the common thione-thiol tautomerism often observed in related 3-mercapto-1,2,4-triazoles. Consequently, the principal tautomeric equilibrium to consider is the amine-imine tautomerism, which involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms. The electronic nature of the 3-(ethylthio) and 5-(2-furyl) substituents will play a pivotal role in influencing the relative stability of these potential tautomers.

This guide will systematically explore the possible tautomeric forms of this molecule and delineate the state-of-the-art experimental and computational methodologies required for their definitive characterization.

Potential Tautomeric Forms: Amine-Imine Equilibrium

The primary tautomeric equilibrium for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine involves the exocyclic amino group and the triazole ring nitrogens. This gives rise to two principal tautomeric forms: the amine form and the imine form.

-

Amine Tautomer (4H-1,2,4-triazol-4-amine form): This is the conventionally drawn structure, where the exocyclic nitrogen exists as a primary amino group (-NH₂).

-

Imine Tautomers (1,2,4-triazolidin-4-imine forms): These forms arise from the formal migration of a proton from the 4-amino group to either the N1 or N2 atom of the triazole ring, resulting in an exocyclic imine (=NH) and an endocyclic N-H bond.

The equilibrium between these forms is influenced by factors such as the physical state (solid, liquid, gas), solvent polarity, temperature, and pH. The electron-donating nature of the ethylthio group and the electronic properties of the furyl ring will modulate the basicity of the ring nitrogens and the acidity of the amino protons, thereby shifting the equilibrium.

Caption: Amine-Imine Tautomeric Equilibrium.

A Multi-pronged Approach to Tautomer Elucidation

Caption: Integrated workflow for tautomer investigation.

Experimental Protocols and Mechanistic Insights

Synthesis and Purification

The synthesis of 4-amino-5-aryl-3-alkylthio-4H-1,2,4-triazoles is well-documented in the literature.[2][3] A common route involves the cyclization of the corresponding thiocarbohydrazide with a carboxylic acid, followed by S-alkylation.

Rationale: High purity of the starting material is paramount for unambiguous spectroscopic and crystallographic analysis. Impurities can lead to erroneous spectral interpretations and hinder crystal growth. Recrystallization is a critical final step to obtain a homogenous sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[4][5][6] The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N are highly sensitive to the electronic environment of the nuclei, which differs significantly between the amine and imine tautomers.

Protocol for ¹H, ¹³C, and ¹⁵N NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube. The choice of solvents with different polarities is crucial as it can influence the tautomeric equilibrium.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (≥400 MHz for ¹H) equipped with a probe capable of ¹⁵N detection.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The signals for the exocyclic NH₂ (amine) or NH (imine) protons are of particular interest. In the amine form, a broad singlet integrating to two protons is expected, while the imine form would show a sharper singlet integrating to one proton. The position of the endocyclic N-H proton in the imine tautomer would also be a key indicator.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are expected to differ between tautomers due to changes in hybridization and electron density.

-

¹⁵N NMR Acquisition: Acquire a ¹⁵N NMR spectrum. This is often the most definitive NMR technique for tautomer analysis. The chemical shifts of the triazole nitrogen atoms will be markedly different in the amine and imine forms, providing a clear fingerprint for each tautomer.

-

Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the dynamics of the tautomeric exchange. Coalescence of signals at higher temperatures can provide information on the energy barrier of the proton transfer.

Expected Data and Interpretation:

| Tautomer | Key ¹H NMR Signals | Key ¹³C NMR Signals | Key ¹⁵N NMR Signals |

| Amine | Broad -NH₂ singlet | Distinct C3 and C5 shifts | Characteristic shifts for pyrrole- and pyridine-type nitrogens |

| Imine | Sharp =NH singlet, N-H singlet | Shifted C3 and C5 signals | Significant shifts in ring nitrogen signals due to protonation |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying functional groups and can help distinguish between amine and imine tautomers, especially in the solid state.[7][8][9]

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | Primary Amine | Two bands (asymmetric & symmetric) ~3350-3250 | Characteristic of a -NH₂ group.[8] |

| C=N Stretch | Imine | Strong absorption ~1690-1640 | Indicates the presence of an exocyclic imine bond. |

| N-H Bend | Primary Amine | ~1650-1580 | Deformation vibration of the -NH₂ group. |

The presence of two N-H stretching bands would be strong evidence for the amine tautomer, while a strong C=N stretching band would indicate the presence of the imine form.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the structure of a molecule in the solid state, including the precise location of hydrogen atoms.[1][10][11][12] This provides definitive evidence of the predominant tautomeric form in the crystal lattice.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[13]

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and atomic coordinates, including those of the hydrogen atoms on the amino group and triazole ring.

Expected Data and Interpretation: The final refined structure will unequivocally show whether the exocyclic group is an amine (-NH₂) or an imine (=NH) and will identify the location of the proton on the triazole ring, thus confirming the dominant tautomer in the solid state.

Computational Chemistry: Predicting Tautomer Stability

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[14][15][16][17]

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of all possible tautomers (amine and imines). Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable.

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Spectra Simulation: Simulate the NMR chemical shifts (using the GIAO method) and IR vibrational frequencies for the most stable tautomers. These can then be compared with the experimental data to confirm the tautomer assignment.

Expected Data and Interpretation:

| Tautomer | Relative Gibbs Free Energy (ΔG) | Predicted Dominance |

| Amine | 0 kJ/mol (Reference) | Most stable if ΔG is lowest |

| Imine (1H,4-imino) | > 0 kJ/mol | Less stable |

| Imine (2H,4-imino) | > 0 kJ/mol | Less stable |

A comparison of the calculated relative energies will provide a quantitative prediction of the tautomeric equilibrium. For many 4-amino-1,2,4-triazoles, the amine form is reported to be the more stable tautomer.

Conclusion: A Holistic View of Tautomerism

The tautomeric landscape of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a critical aspect of its chemical identity, with profound implications for its application in drug discovery. While the S-alkylation simplifies the tautomeric possibilities to the amine-imine equilibrium, a rigorous and multi-faceted investigation is essential for an unambiguous assignment of the predominant forms. By integrating high-resolution NMR and FT-IR spectroscopy with the definitive structural information from single-crystal X-ray diffraction, and corroborating these findings with the predictive power of DFT calculations, researchers can build a comprehensive and self-validating understanding of this molecule's structure. This knowledge is indispensable for elucidating structure-activity relationships, optimizing lead compounds, and ultimately, developing safer and more effective therapeutic agents.

References

- Uekusa, H., & Fujii, K. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 53(3), 163-168.

- Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.

- Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. (2019).

- Küçükgüzel, I., Küçükgüzel, S. G., Rollas, S., & Kiraz, M. (2001). Synthesis of Some 3-(Arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole Derivatives and Their Anticonvulsant Activity. Farmaco, 56(12), 993-999.

- Li, Z., et al. (2005). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 10(10), 1274-1281.

- Elguero, J., Claramunt, R. M., & Alkorta, I. (2006). The use of NMR spectroscopy to study tautomerism. Current Organic Chemistry, 10(16), 1945-1965.

- Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. Indian Journal of Heterocyclic Chemistry, 23, 149-154.

- Turgut, Z., et al. (2016). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 649-662.

- The Use of NMR Spectroscopy to Study Tautomerism. (2006).

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][7][10]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-138.

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

- Lammertsma, K., & Prasad, B. V. (1994). Imine .dblharw. enamine tautomerism. Journal of the American Chemical Society, 116(1), 642-642.

- Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. (2019). MDPI.

- Siddiqui, N., et al. (2011). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 16(12), 10466-10477.

- Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

- Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles. (2018).

- NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (2017). Bentham Science.

- Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. (2019).

- Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 149-154.

- Annular tautomerism of the four heterocycles. (n.d.).

- Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 208-216.

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

- Density-functional calculation of the inner-shell spectra for two stable enol tautomers: acetylacetone and malonaldehyde. (1998). UBC Chemistry.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023).

- DFT Study of Tautomerism in Aklavinone. (2015).

- Best-Practice DFT Protocols for Basic Molecular Comput

- Substituent effect on the amino–imino tautomerism of aminothiazoles. (2012).

- The crystal structures of Imine-Enamine 'tautomerism' in solid state and “turn on” sensing for Zn2+: spectroscopy, DFT and cell imaging studies. (2024).

- The influence of substituents on amine-imine tautomerism 2-amino-4-methylthiazole derivatives. (2005).

- Effects of Enol-imine/Keto-amine Tautomerism and Conformational Changes on the Electronic Spectra of a Novel 1,2,4-Triazole ortho-Hydroxyaryl Schiff Base in Different Solvents. (2023).

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rigaku.com [rigaku.com]

- 13. How To [chem.rochester.edu]

- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Density-functional calculation of the inner-shell spectra for two stable enol tautomers: acetylacetone and malonaldehyde | UBC Chemistry [chem.ubc.ca]

- 16. researchgate.net [researchgate.net]

- 17. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Furyl-Substituted 4-Amino-1,2,4-Triazoles: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. The strategic incorporation of a 4-amino group and a furyl moiety introduces unique physicochemical properties, enhancing the therapeutic potential of this privileged heterocyclic system. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of furyl-substituted 4-amino-1,2,4-triazoles. We will delve into the mechanistic underpinnings of their antimicrobial, antifungal, and anticancer properties, supported by detailed experimental protocols and quantitative data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights to accelerate the discovery and development of novel therapeutics based on this promising molecular framework.

Introduction: The Strategic Design of a Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif present in numerous clinically successful drugs.[1] Its appeal in drug design stems from its metabolic stability, capacity to engage in hydrogen bonding, and its role as a rigid scaffold for the precise orientation of pharmacophoric groups. The introduction of a 4-amino substituent not only provides a key synthetic handle for further derivatization but also contributes to the molecule's biological activity profile.[2]

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another significant pharmacophore. Its incorporation into the 1,2,4-triazole core can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. This guide focuses on the synergistic combination of these three structural elements—the 1,2,4-triazole core, the 4-amino group, and the furyl substituent—to create a class of compounds with diverse and potent biological activities.

Synthesis of Furyl-Substituted 4-Amino-1,2,4-Triazoles: A Step-by-Step Protocol

The synthesis of the core structure, 4-amino-3-(furan-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole, is a critical first step in exploring the therapeutic potential of this compound class. The following protocol outlines a reliable and reproducible method.

Experimental Protocol: Synthesis of 4-amino-3-(furan-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole

-

Step 1: Synthesis of Furan-2-carbohydrazide.

-

To a solution of ethyl furan-2-carboxylate in ethanol, add hydrazine hydrate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain pure furan-2-carbohydrazide.

-

-

Step 2: Synthesis of Potassium 2-(furan-2-carbonyl)hydrazine-1-carbodithioate.

-

Dissolve furan-2-carbohydrazide in a solution of potassium hydroxide in absolute ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.

-

Continue stirring at room temperature for 10-12 hours.

-

Collect the precipitated potassium salt by filtration, wash with cold ethanol, and dry under vacuum.[3]

-

-

Step 3: Synthesis of 4-amino-3-(furan-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole.

-

To a suspension of the potassium salt from Step 2 in water, add hydrazine hydrate.

-

Reflux the mixture for 8-10 hours, during which the color of the reaction mixture may change.

-

Cool the reaction mixture and carefully acidify with a dilute solution of hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the title compound.[3]

-

Further derivatization, such as the synthesis of Schiff bases by reacting the 4-amino group with various aldehydes, can be readily achieved to explore structure-activity relationships.[4][5]

Antimicrobial and Antifungal Activities: Targeting Microbial Viability

Furyl-substituted 4-amino-1,2,4-triazoles have demonstrated significant potential as antimicrobial and antifungal agents. Their activity spans a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective therapies.

Antibacterial Activity

Derivatives of this scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria.[6] The mode of action is often multifactorial, but can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Antibacterial Screening using the Disc Diffusion Method

-

Prepare a sterile Mueller-Hinton agar plate.

-

Inoculate the plate with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to create a uniform lawn.

-

Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs onto the surface of the inoculated agar plate.

-

Include positive control (a known antibiotic) and negative control (solvent only) discs.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antibacterial activity.

Antifungal Activity: Mechanism of Action - Inhibition of CYP51

A key mechanism underlying the antifungal activity of many triazole-containing compounds is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting CYP51, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane. This ultimately results in the inhibition of fungal growth and proliferation.[1][7]

Diagram: Mechanism of CYP51 Inhibition by Furyl-Substituted 4-Amino-1,2,4-Triazoles

Caption: A typical workflow for evaluating the inhibition of tubulin polymerization.

Mechanism of Action: Inhibition of EGFR and BRAF Kinases

The epidermal growth factor receptor (EGFR) and BRAF kinase are key components of signaling pathways that regulate cell growth, proliferation, and survival. [8][9]Mutations in the genes encoding these proteins can lead to their constitutive activation, driving the development and progression of various cancers. Small molecule inhibitors that target the ATP-binding site of these kinases are a mainstay of modern cancer therapy. [10]Some 1,2,4-triazole derivatives have shown the ability to inhibit EGFR and BRAF, highlighting their potential as targeted anticancer agents. [11]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a widely used technique for screening the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furyl-substituted 4-amino-1,2,4-triazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. [12]4. Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. [12]6. Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative furyl-substituted 4-amino-1,2,4-triazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative D | MCF-7 (Breast) | 6.43 | [13] |

| HeLa (Cervical) | 5.6 | [13] | |

| Derivative E | A549 (Lung) | 21.1 | [13] |

| Derivative F | HCT116 (Colon) | 3.25 | [14] |

Note: The specific structures of derivatives D, E, and F are detailed in the cited literature.

Structure-Activity Relationship (SAR) Insights

The biological activity of furyl-substituted 4-amino-1,2,4-triazoles is highly dependent on the nature and position of substituents on the triazole and furyl rings, as well as on the 4-amino group. Key SAR insights include:

-

Substituents on the 4-amino group: The formation of Schiff bases by condensation with various aromatic aldehydes can significantly modulate the biological activity. Electron-withdrawing or electron-donating groups on the aromatic ring can influence the compound's electronic properties and its ability to interact with biological targets. [5]* Modifications at the 5-position: The thione group at the 5-position is a common feature and can be a key site for derivatization. Alkylation of the thiol tautomer can lead to compounds with altered solubility and activity profiles. [4]* Substituents on the furan ring: The presence of substituents on the furan ring can impact the molecule's overall lipophilicity and steric hindrance, which can affect its binding to target enzymes or receptors.

Diagram: General Structure-Activity Relationship (SAR) Workflow

Caption: An iterative workflow for exploring the SAR of furyl-substituted 4-amino-1,2,4-triazoles.

Conclusion and Future Directions

Furyl-substituted 4-amino-1,2,4-triazoles represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antimicrobial, antifungal, and anticancer agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

-

Lead Optimization: Utilizing SAR insights to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the in vivo efficacy and safety of lead compounds in relevant animal models.

-

Combinatorial Approaches: Exploring the potential of these compounds in combination with existing therapies to overcome drug resistance and enhance therapeutic outcomes.

By leveraging the principles of medicinal chemistry and a thorough understanding of the biological activities of this scaffold, the scientific community can unlock the full therapeutic potential of furyl-substituted 4-amino-1,2,4-triazoles.

References

-

Al-Soud, Y. A., et al. (2007). Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. Molecules, 12(11), 2583-2595. [Link]

-

Boyko, O. O., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Regulatory Mechanisms in Biosystems, 12(3), 485-490. [Link]

-

Boyko, O. O., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Agrobiodiversity for Improving Nutrition, Health and Life Quality, (1), 1-10. [Link]

-

Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 149-154. [Link]

-

MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 28(14), 5439. [Link]

-

Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]

-

Boyko, O. O., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. ResearchGate. [Link]

-

Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]

-

Kamal, A., et al. (2015). Highly potent triazole-based tubulin polymerization inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1105-1110. [Link]

-

Zhang, W., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry, 8, 574. [Link]

-

Sun, Y., et al. (2024). New triazole broad-spectrum antifungal agents targeting CYP51. European Journal of Medicinal Chemistry, 280, 116942. [Link]

-

Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. [Link]

-

Kumar, A., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry, 26(15), 4445-4458. [Link]

-

ResearchGate. (2017). Synthesis and antimicrobial evaluation of ester-linked 1,4-disubstituted 1,2,3-triazoles with a furyl/thienyl moiety. [Link]

-

Desai, N. C., et al. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. Int J Pharm Chem Anal, 9(3), 118-124. [Link]

-

ResearchGate. (2018). The IC 50 values obtained for cytotoxic activity in human cancer cell lines versus non-cancer a for the β-keto-1,2,3-triazole compounds 3a-f. [Link]

-

Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 149-154. [Link]

-

Ciesielski, W., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(22), 16489. [Link]

-

Lategahn, J., et al. (2019). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Biochemistry, 88, 899-924. [Link]

-

ResearchGate. (2020). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

-

Sharma, D., et al. (2014). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [Link]

-

ResearchGate. (2021). Mechanism and inhibition of BRAF kinase. [Link]

-

Smietana, M., et al. (2022). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. International Journal of Molecular Sciences, 23(15), 8243. [Link]

-

ResearchGate. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. [Link]

-

Khan, I., et al. (2019). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 13(1), 1-15. [Link]

-

Gholamzadeh, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 1-14. [Link]

-

Al-Obaydi, A. A. M., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Marmara Pharmaceutical Journal, 24(2), 163-172. [Link]

-

ResearchGate. (2011). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

Jain, A., et al. (2010). SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. International Journal of Pharma and Bio Sciences, 1(2). [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo, 1(1), 1-10. [Link]

-

Rezki, N., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 23(10), 2496. [Link]

Sources

- 1. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly potent triazole-based tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]